molecular formula C9H13N3Na2O11P2 B1669692 Disodium cytidine 5'-diphosphate CAS No. 54394-90-0

Disodium cytidine 5'-diphosphate

Cat. No. B1669692
CAS RN: 54394-90-0
M. Wt: 447.14 g/mol
InChI Key: ZWIADYZPOWUWEW-XVFCMESISA-N
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Description

Disodium cytidine 5’-diphosphate (also known as CDP) is a compound with the molecular formula C9H13N3Na2O11P2 . It has a molecular weight of 447.14 g/mol . It is a key intermediate in the metabolism of phospholipids . CDP acts as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .


Synthesis Analysis

The condensation of III with dicyclohexylguanidinium cytidine 5’-phosphoramidate (II) gave cytidine 5’-diphosphate-N-carbobenzyloxy-L-serine (IV), which was hydrogenated with palladised charcoal to obtain cytidine 5’-diphophate-L-serine .


Molecular Structure Analysis

The molecular structure of Disodium cytidine 5’-diphosphate is highly folded. The CMP-5’ parts of the molecules in the crystal structure are strongly linked by metal ligation and hydrogen bonds leaving the phosphoryl-choline residues relatively free .


Chemical Reactions Analysis

CDP is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis and of ribonucleotide reductase to product dCMP .


Physical And Chemical Properties Analysis

Disodium cytidine 5’-diphosphate has a molecular weight of 447.14 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 11. It has a rotatable bond count of 6 .

Scientific Research Applications

Analytical Methodology in Drug Quality Control

A study developed a High-Performance Liquid Chromatography Quadrupole Time-of-Flight (HPLC-Q/TOF) method for identifying polar impurities in Cytidine Disodium Triphosphate (CTP-2Na) injections, used for nervous system diseases. This method improved the identification of impurities like Disodium Cytidine Tetraphosphate, Disodium Cytidine Diphosphate, and Disodium Cytidine Monophosphate, enhancing drug safety and efficacy (Jinqi Zheng et al., 2021).

Cellular Metabolism and Membrane Synthesis

Cytidine, in the form of Cytidine 5′-Diphosphate Choline, is crucial for synthesizing phosphatidylcholine in cell membranes, impacting cell membrane composition and function. This synthesis pathway is vital for maintaining cellular integrity and facilitating various cellular processes (I. L. G.-coviella & R. Wurtman, 1992).

Nucleotide-Based Biological Assays

Research on Golgi apparatus function highlighted the use of various nucleotide compounds, including Cytidine Diphosphate, to study nucleosidediphosphatase activity. This research provides insights into cellular organelle functions and their roles in various biological processes (A. Novikoff & S. Goldfischer, 1961).

DNA Synthesis Inhibition Studies

A study identified 2',2'-Difluorodeoxycytidine as a specific inhibitor of DNA synthesis, with significant implications for understanding the molecular mechanisms of cytotoxicity and therapeutic action in cancer treatment. This research demonstrates the role of nucleotide analogs in modulating biochemical pathways for therapeutic purposes (V. Heinemann et al., 1990).

Enzymatic Activity and Metabolism

Studies on Escherichia coli revealed the purification and characterization of enzymes involved in phospholipid synthesis, highlighting the role of Cytidine 5'-Diphosphate-related compounds in cellular lipid metabolism. These findings contribute to our understanding of bacterial membrane synthesis and its potential targets for antibacterial strategies (T. Hirabayashi, T. Larson, & W. Dowhan, 1976).

Molecular Interaction Studies

A chemosensor based on Rhodamine B was developed for the colorimetric and fluorescent detection of nucleoside polyphosphates, including Cytidine-5′-Diphosphate. This research enhances the toolkit available for studying nucleotide interactions and dynamics in various biological contexts (Jichuan Kong et al., 2014).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDYAAWYYNVXEB-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Na2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium cytidine 5'-diphosphate

CAS RN

54394-90-0
Record name Disodium cytidine 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISODIUM CYTIDINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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